

Large-scale synthesis of fluorinated benzophenones

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Compound of Interest

Compound Name: 3,5-Difluoro-4'-methylbenzophenone

CAS No.: 844885-07-0

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An Application Note and Protocol for the Large-Scale Synthesis of Fluorinated Benzophenones

Abstract

Fluorinated benzophenones are a class of compounds of paramount importance in medicinal chemistry and materials science. The incorporation of fluorine atoms into the benzophenone scaffold can significantly modulate properties such as metabolic stability, binding affinity, and lipophilicity, making these motifs highly sought after in drug discovery.[1][2] Furthermore, specific isomers like 4,4'-difluorobenzophenone are key monomers in the synthesis of high-performance polymers such as Polyetheretherketone (PEEK).[3][4] This guide provides a comprehensive overview of robust and scalable methodologies for the synthesis of fluorinated benzophenones, intended for researchers, chemists, and process development professionals. We will delve into the mechanistic underpinnings of the most effective synthetic routes, provide detailed, field-proven protocols, and address the critical safety and scalability considerations inherent in large-scale production.

Introduction: The Strategic Value of Fluorination

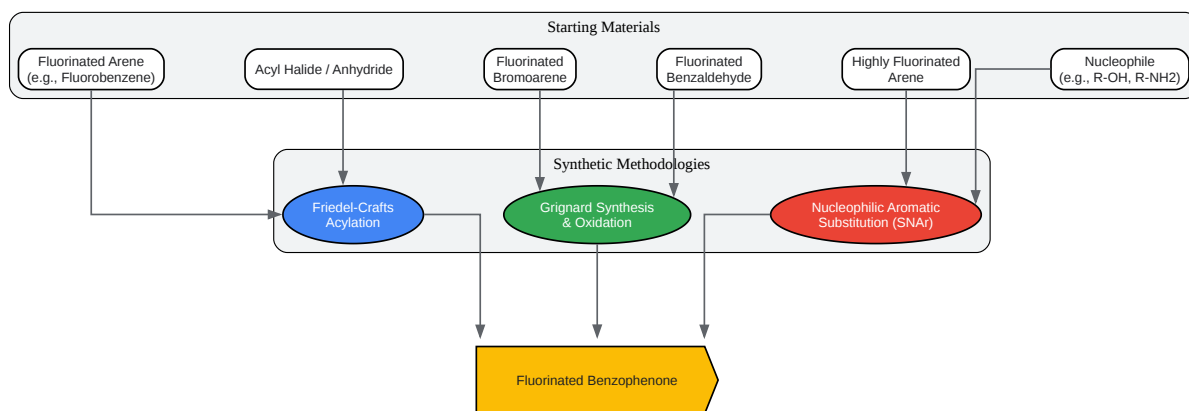
The substitution of hydrogen with fluorine is a cornerstone strategy in modern drug design.[5] Fluorine's unique properties—high electronegativity, small atomic radius (bioisosteric to hydrogen), and the ability of the C-F bond to act as a hydrogen bond acceptor—confer significant advantages.[2] In the context of the benzophenone framework, these advantages translate to:

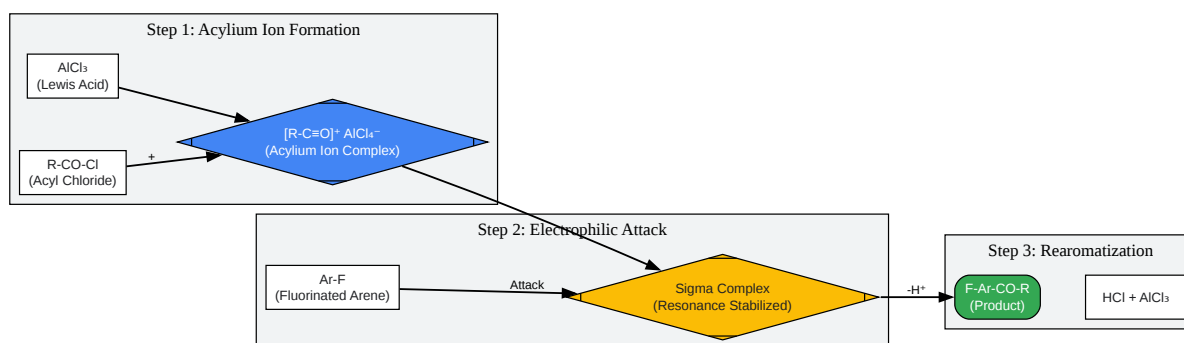
- **Enhanced Metabolic Stability:** The strength of the C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.
- **Modulated Pharmacokinetics:** Altering lipophilicity and pKa through fluorination can improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
- **Improved Binding Affinity:** Fluorine can engage in unique, favorable interactions within protein binding pockets, including hydrogen bonding and dipole-dipole interactions, potentially increasing ligand potency and selectivity.[2]

Given these benefits, the development of efficient and scalable synthetic routes to access diverse fluorinated benzophenones is a critical endeavor. This document outlines the primary industrial and laboratory-scale strategies to achieve this.

Overview of Primary Synthetic Strategies

The selection of a synthetic route for a specific fluorinated benzophenone depends on factors such as the availability of starting materials, the desired substitution pattern, and the required scale of production. The three most prevalent and scalable methodologies are Friedel-Crafts acylation, synthesis via organometallic reagents, and nucleophilic aromatic substitution (SNAr).





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Figure 2: Mechanism of Friedel-Crafts acylation.

Causality Behind Experimental Choices:

- **Catalyst:** Anhydrous AlCl_3 is the most common and cost-effective catalyst. However, for substrates sensitive to strong Lewis acids, alternatives like rare earth triflates (e.g., $\text{La}(\text{OTf})_3$) can offer milder conditions and higher selectivity. More than one equivalent of AlCl_3 is required because it complexes with the product ketone, rendering it inactive.
- **Solvent:** Non-polar, aprotic solvents like dichloromethane (DCM) or carbon disulfide (CS_2) are typically used. For large-scale synthesis, using one of the reactants, such as fluorobenzene, as the solvent can be an economical, "solvent-free" approach. * **Temperature:** The reaction is often started at low temperatures (0-5 °C) to control the initial exotherm from complex formation, and then allowed to warm to room temperature or heated to drive the reaction to completion.

Protocol: Large-Scale Synthesis of 4,4'-Difluorobenzophenone

This protocol is adapted from established industrial processes for the synthesis of a key PEEK monomer. [3][6] Materials & Equipment:

- Glass-lined or Hastelloy reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser connected to a scrubber system.
- Fluorobenzene (C₆H₅F)
- p-Fluorobenzoyl chloride (FC₆H₄COCl)
- Anhydrous Aluminum Chloride (AlCl₃)
- Dichloromethane (DCM, anhydrous)
- Hydrochloric Acid (HCl, concentrated)
- Crushed Ice / Water

Procedure:

- Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
- Charge Reactants: Charge the reactor with anhydrous DCM and anhydrous aluminum chloride (1.2 equivalents). Begin agitation and cool the slurry to 0-5 °C.
- Acyl Chloride Addition: Slowly add p-fluorobenzoyl chloride (1.0 equivalent) to the AlCl₃ slurry via an addition funnel, maintaining the temperature below 10 °C. Stir for 30 minutes to allow for complete formation of the acylium ion complex.
- Fluorobenzene Addition: Add fluorobenzene (1.1 equivalents) dropwise, keeping the internal temperature between 5-10 °C. A significant HCl off-gas evolution will occur; ensure this is safely directed to a caustic scrubber.

- **Reaction:** After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by GC or HPLC.
- **Quench:** In a separate, suitable vessel, prepare a mixture of crushed ice and concentrated HCl. Once the reaction is complete, very slowly and carefully transfer the reaction mixture onto the ice/acid mixture with vigorous stirring to decompose the aluminum chloride complex. This is a highly exothermic step and requires robust temperature control.
- **Work-up:** Transfer the quenched mixture to a liquid-liquid extractor or a large separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x).
- **Wash:** Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
- **Isolation:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Recrystallize the crude solid from a suitable solvent system (e.g., methanol or ethanol) to afford pure 4,4'-difluorobenzophenone as a white crystalline solid.

Method 2: Grignard Reagent Addition and Oxidation

This two-step approach is highly versatile and provides access to both symmetrical and asymmetrical fluorinated benzophenones. It is particularly useful when the desired substitution pattern is not easily accessible via Friedel-Crafts acylation. This method has been demonstrated to be scalable. [7][8]

Protocol: Synthesis of bis(2,4,5-trifluorophenyl)methanone

This protocol is based on a reported scalable synthesis. [7][8][9] Part A: Grignard Addition to form the diarylmethanol

- **Grignard Formation:** In a dry, inert-atmosphere reactor, prepare a Grignard reagent from 1-bromo-2,4,5-trifluorobenzene (1.0 eq.) and magnesium turnings in anhydrous THF.

- Aldehyde Addition: Cool the prepared Grignard solution to 0 °C. Slowly add a solution of 2,4,5-trifluorobenzaldehyde (0.95 eq.) in anhydrous THF.
- Reaction & Quench: After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours. Cool the reaction back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
- Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo to yield the crude bis(2,4,5-trifluorophenyl)methanol. This intermediate is often used directly in the next step without extensive purification.

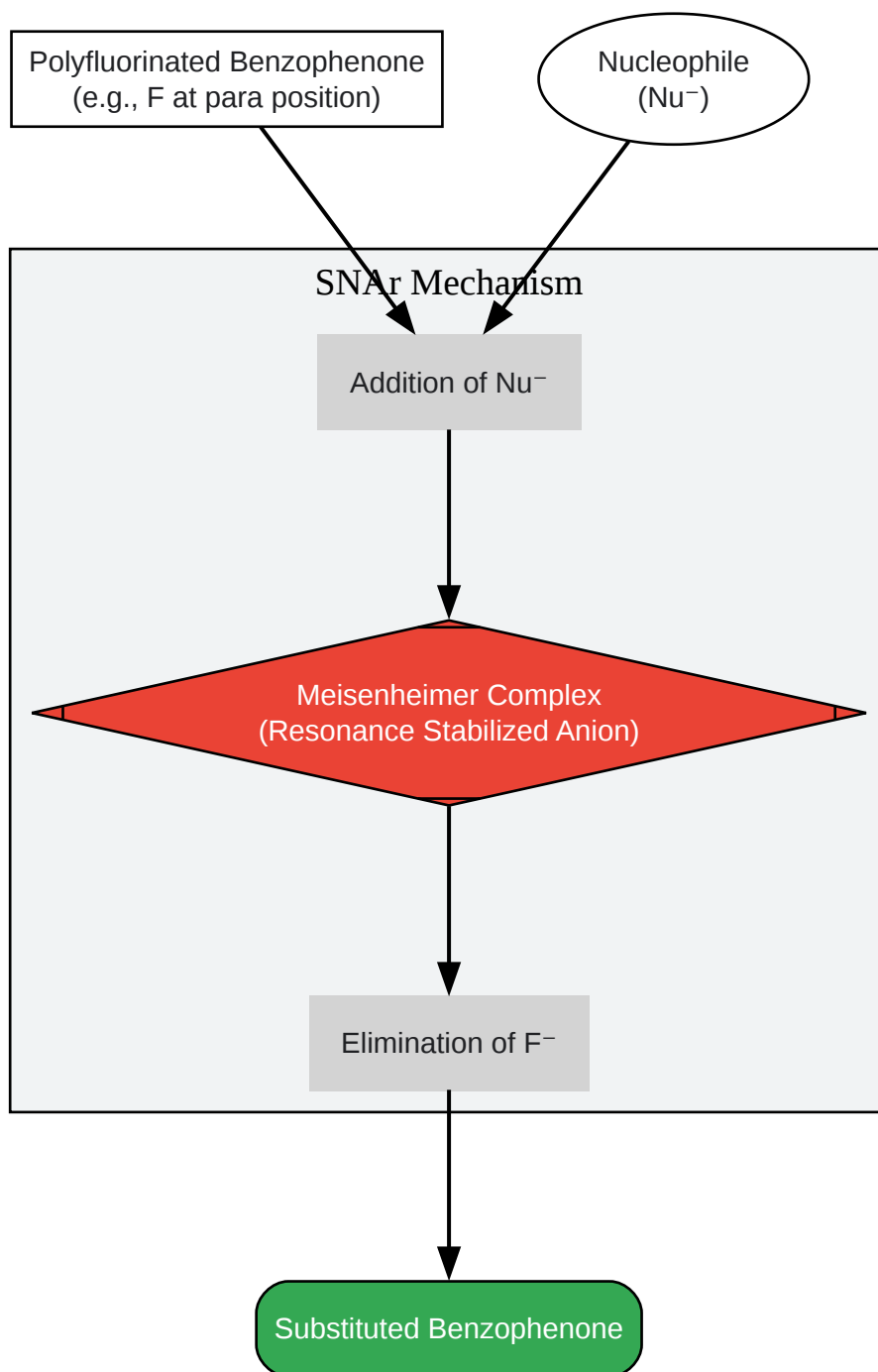
Part B: Oxidation to the Benzophenone

- Dissolution: Dissolve the crude diarylmethanol from Part A in a suitable solvent such as acetone or dichloromethane.
- Oxidation: Cool the solution to 0 °C and add a suitable oxidizing agent. For large-scale operations, a common choice is Jones reagent ($\text{CrO}_3/\text{H}_2\text{SO}_4/\text{acetone}$), added portion-wise while carefully monitoring the exotherm. Alternative, milder, and more environmentally benign oxidants like PCC or those based on TEMPO can also be used.
- Reaction & Work-up: Stir the reaction at room temperature until TLC or HPLC shows complete consumption of the starting material. Quench the reaction (e.g., with isopropanol for Jones reagent), filter through a pad of celite, and concentrate.
- Purification: Purify the resulting crude product by column chromatography or recrystallization to yield the desired hexafluorobenzophenone.

Method 3: Nucleophilic Aromatic Substitution (S_NAr)

For polyfluorinated benzophenones, the fluorine atoms themselves act as electron-withdrawing groups, activating the aromatic ring for nucleophilic attack. [10][11] This allows for the substitution of a fluoride ion by another nucleophile (e.g., an alkoxide, amine, or thiol) in a

controlled, stepwise manner. This strategy is exceptionally powerful for creating libraries of asymmetrically substituted benzophenones from a common polyfluorinated precursor. [8][9]



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Figure 3: SNAr mechanism for modifying fluorinated benzophenones.

Protocol: Selective Methoxylation of Hexafluorobenzophenone

This protocol illustrates the selective substitution at the more reactive 4,4'-positions of a polyfluorinated benzophenone. [7]

- **Setup:** In a reactor equipped with a stirrer and temperature probe, dissolve bis(2,4,5-trifluorophenyl)methanone (1.0 eq.) in anhydrous DMSO.
- **Reagent Addition:** Prepare a solution of sodium methoxide (2.1 eq.) in methanol and add it dropwise to the benzophenone solution at room temperature.
- **Reaction:** Stir the reaction mixture at room temperature for 1-2 hours. The reaction is typically rapid. Monitor by TLC or HPLC for the disappearance of the starting material and the formation of the disubstituted product.
- **Quench & Isolation:** Pour the reaction mixture into a vessel containing cold water. The product will often precipitate. Collect the solid by filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate.
- **Purification:** Wash the collected solid or the concentrated organic extract with water to remove residual DMSO and salts. Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Data Summary: Comparison of Synthetic Routes

Parameter	Friedel-Crafts Acylation	Grignard Synthesis & Oxidation	Nucleophilic Aromatic Substitution (SNAr)
Typical Scale	Lab to Multi-Ton	Lab to Pilot	Lab to Pilot
Key Reagents	Fluorinated Arene, Acyl Halide, $AlCl_3$	Fluorinated Aryl Halide, Mg, Fluorinated Aldehyde, Oxidant	Polyfluorinated Benzophenone, Nucleophile, Base
Primary Advantages	Cost-effective, direct, high-yielding for specific isomers (e.g., 4,4'-DFBP). [3]	Highly versatile for unsymmetrical products, good functional group tolerance (pre-oxidation). [7][9]	Excellent for derivatization, allows for late-stage functionalization, often high-yielding and clean. [8]
Primary Challenges	Isomer control can be difficult, requires stoichiometric Lewis acid, large waste stream (Al salts), highly exothermic. [12]	Requires two distinct steps, strict anhydrous conditions for Grignard formation, use of heavy metal oxidants (can be an issue).	Requires an activated (highly fluorinated) substrate, limited to substitution reactions. [10]
Typical Yield	70-95%	60-85% (over two steps)	85-98%

Large-Scale & Safety Considerations

Scaling up fluorination chemistry requires stringent safety protocols and specialized equipment. [13]

- Hazardous Reagents:
 - Lewis Acids ($AlCl_3$): Highly water-reactive and corrosive. Generates HCl gas upon exposure to moisture. Handling requires dry, inert conditions.

- Grignard Reagents: Pyrophoric and extremely water-sensitive. Large-scale preparations must be conducted under a robust inert atmosphere.
- Fluorinating Agents: While not always used directly for benzophenones, precursors may be made with reagents like elemental fluorine (F₂). These are extremely toxic and reactive, and their use is best managed in continuous flow systems to minimize inventory and enhance safety. [14][15] * Hydrogen Fluoride (HF): Can be generated in situ or used as a reagent/solvent in some fluorination reactions (e.g., Schiemann reaction). HF is acutely toxic and causes severe burns that may not be immediately painful. All personnel must be trained in HF safety, and a 2.5% calcium gluconate gel must be readily available. [16]* Exothermicity: Friedel-Crafts acylations and reaction quenches are highly exothermic. Large-scale reactors must have adequate cooling capacity and emergency quench/venting systems to manage potential thermal runaways.
- Off-Gas Management: Reactions like Friedel-Crafts acylation generate large volumes of corrosive HCl gas, which must be neutralized using a caustic scrubber system before venting to the atmosphere.
- Flow Chemistry: For particularly hazardous or highly exothermic steps, transitioning from batch to continuous flow processing can offer significant safety advantages by minimizing the volume of hazardous materials at any given time and providing superior heat and mass transfer. [17][18]

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